molecular formula C8H9N3O B1290651 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine CAS No. 916792-12-6

4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine

Cat. No. B1290651
CAS RN: 916792-12-6
M. Wt: 163.18 g/mol
InChI Key: DYMSNXTUZQZFSM-UHFFFAOYSA-N
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Description

The compound 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine is a derivative of isoxazolopyridine, which is a class of heterocyclic aromatic organic compounds. These compounds are known for their diverse chemical properties and biological activities. The specific structure and substituents on the isoxazolopyridine core can significantly influence the chemical reactivity and potential applications of these molecules.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of complexes with ligands similar to 4,6-dimethylisoxazolo[5,4-b]pyridin-3-amine has been reported, where the ligand interacts with divalent cations like Zn, Cd, and Cu in the presence of auxiliary chelating-bridging ligands . Another study describes the interaction of a related ligand with divalent metal salts in aqueous media, leading to the formation of crystalline solids . These studies indicate that the synthesis of such compounds often involves coordination with metal ions and can result in a variety of structural motifs.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine has been determined using X-ray diffraction and quantum chemical calculations . These analyses reveal that the compounds can crystallize in different systems and exhibit various space groups, with the presence of water molecules playing a role in stabilizing the structure . The geometry and electron density maps suggest that the tautomeric form of the compound can influence its crystalline state .

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied, showing that primary amines can react with oxazolopyridine thione to form specific derivatives . The electronic structure and prototropic tautomerism of these compounds have been theoretically studied, indicating that they can undergo regioselective alkylation and sulfonylation . These reactions are important for the functionalization of the core structure and can lead to compounds with potential antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazolopyridine derivatives are influenced by their molecular structure. The temperature dependence of IR and Raman spectra of a related compound has been measured, providing insights into the vibrational characteristics and proton transfer dynamics . The electronic structure and tautomerism of these compounds have been studied, revealing their acidic nature and the influence of substituents on their electronic properties .

properties

IUPAC Name

4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMSNXTUZQZFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NO2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70639886
Record name 4,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine

CAS RN

916792-12-6
Record name 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916792-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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